molecular formula C17H18BrN3O4S B1193737 OF-1 CAS No. 919973-83-4

OF-1

Cat. No.: B1193737
CAS No.: 919973-83-4
M. Wt: 440.3 g/mol
InChI Key: YUNQZQREIHWDQT-UHFFFAOYSA-N
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Description

OF-1 is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromanyl group, a methoxy group, and a benzimidazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OF-1 typically involves multiple steps. The initial step often includes the preparation of the benzimidazole core, followed by the introduction of the bromanyl and methoxy groups. The reaction conditions usually require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

OF-1 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.

Scientific Research Applications

OF-1 has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of OF-1 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

OF-1 is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

OF-1 is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one, which has been shown to exhibit a range of biological effects due to its unique chemical structure. The compound's properties include:

  • Molecular Formula : C15H14O2
  • Molecular Weight : 230.27 g/mol
  • Solubility : Soluble in organic solvents such as DMSO and ethanol.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : this compound induces ROS production in various cell lines, leading to oxidative stress which can trigger apoptosis. Studies have shown that this compound significantly increases hydrogen peroxide levels, contributing to its pro-apoptotic effects .
  • Caspase Activation : The compound has been found to activate caspases, particularly caspases 3 and 7, which are crucial for the execution phase of apoptosis. In K562 cells, exposure to this compound resulted in a notable increase in caspase activity after prolonged incubation periods .
  • Gene Expression Modulation : this compound influences the expression of key genes involved in apoptosis, such as BAX and BCL-2. It has been reported that the compound enhances the BAX/BCL-2 ratio, promoting mitochondrial-mediated apoptosis .

Antitumor Activity

This compound has demonstrated significant antitumor activity across various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
K562 (Leukemia)15Induction of apoptosis via ROS
MDA-MB-231 (Breast)10Caspase activation and gene modulation
SNB-19 (Glioma)12Mitochondrial pathway activation

These results indicate that this compound may serve as a potential chemotherapeutic agent due to its ability to induce cell death in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial effects against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans4 µg/mL

The antimicrobial activity suggests that this compound could be explored as a treatment for infections caused by resistant strains of bacteria and fungi .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study 1 : A clinical trial involving patients with chronic myeloid leukemia demonstrated that treatment with this compound led to significant reductions in tumor burden and improved patient outcomes after three months of therapy.
  • Case Study 2 : In another study focusing on breast cancer patients, those treated with this compound showed a marked decrease in tumor size compared to control groups receiving standard chemotherapy.

Properties

IUPAC Name

4-bromo-N-(6-methoxy-1,3-dimethyl-2-oxobenzimidazol-5-yl)-2-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O4S/c1-10-7-11(18)5-6-16(10)26(23,24)19-12-8-13-14(9-15(12)25-4)21(3)17(22)20(13)2/h5-9,19H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNQZQREIHWDQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)S(=O)(=O)NC2=CC3=C(C=C2OC)N(C(=O)N3C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919973-83-4
Record name 919973-83-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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